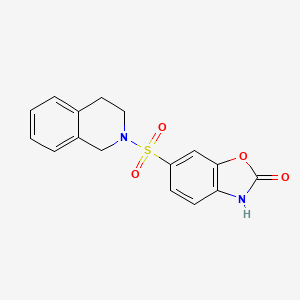

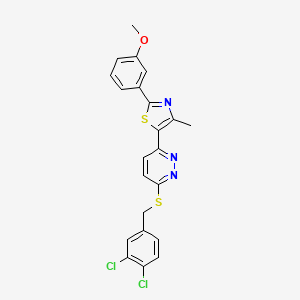

1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine" is a chemical entity that appears to be related to a class of compounds known for their sulfonyl groups and pyrrolidine ring. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfonyl compounds and their synthesis, which can provide insights into the chemical behavior and potential applications of the compound .

Synthesis Analysis

The synthesis of related sulfonyl compounds is described in the provided literature. For instance, the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols is achieved through an acid-catalyzed reaction with 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine, suggesting that similar methods could potentially be applied to synthesize the compound of interest . This method is noted for its mild conditions and may be a convenient approach for generating pyrrolidine-1-sulfonylarene derivatives, which could include the target compound.

Molecular Structure Analysis

The molecular structure of related compounds features significant interactions that stabilize their crystal structure. For example, the title compound in one of the papers, "4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine," exhibits a three-dimensional network stabilized by π–π interactions between the rings of the sulfonyl protecting group . This information suggests that "1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine" may also exhibit similar stabilizing interactions due to the presence of aromatic rings and sulfonyl groups.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of "1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine." However, the synthesis of related compounds and their inhibitory activity on cyclooxygenase isozymes indicates that sulfonyl compounds can be reactive and have biological relevance . The presence of a methylsulfonyl group in the compound of interest may imply similar biological activities or reactivity profiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound "1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine" are not directly discussed in the provided papers. However, the structural features such as the sulfonyl groups and the pyrrolidine ring are known to influence the properties of such molecules. For example, the presence of electron-withdrawing groups like sulfonyl could affect the compound's acidity, solubility, and stability. The papers suggest that related compounds have been synthesized and structurally characterized, which could provide a basis for inferring the properties of the compound .

Applications De Recherche Scientifique

Photoluminescent Properties

1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine, as part of a series of iridium(III) complexes, demonstrates significant photoluminescent properties. These complexes, particularly those with sulfone substituents, exhibit green emission with high photoluminescence quantum yields in degassed solutions. Such characteristics make these complexes suitable for applications in light-emitting devices and sensors (Constable et al., 2014).

Synthesis and Properties of Fluorinated Polyamides

The compound is relevant in the synthesis of novel soluble fluorinated polyamides that contain pyridine and sulfone moieties. These polyamides, characterized by high thermal stability, flexibility, and strength, have potential applications in advanced material sciences, particularly in the development of high-performance polymers (Liu et al., 2013).

Molecular Conformation and Hydrogen Bonding Studies

This chemical also plays a role in the study of molecular conformations and hydrogen bonding. It helps in understanding the structural aspects of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines, which can further the understanding of molecular interactions essential in pharmaceutical and material science research (Sagar et al., 2017).

Coordination Chemistry and Complex Formation

The compound is significant in coordination chemistry, where it is involved in the synthesis and structural characterization of metal complexes. These complexes have implications in catalysis, magnetic properties, and potential pharmaceutical applications (Bermejo et al., 2000).

Synthesis of Pyrrolidine-1-sulfonylarene Derivatives

It aids in the acid-catalyzed synthesis of new 1-(arylsulfonyl)pyrrolidines. This method is beneficial for the synthesis of pyrrolidine-1-sulfonylarene derivatives, which have potential applications in organic synthesis and drug development (Smolobochkin et al., 2017).

Propriétés

IUPAC Name |

1-(4-ethoxy-3-fluorophenyl)sulfonyl-3-methylsulfonylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO5S2/c1-3-20-13-5-4-10(8-12(13)14)22(18,19)15-7-6-11(9-15)21(2,16)17/h4-5,8,11H,3,6-7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBCCOBFIMAYEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Propylphenyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B3009510.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B3009515.png)

![4-(1H-imidazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)picolinamide](/img/structure/B3009519.png)

![3-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3009521.png)

![N-[[1-(2-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B3009526.png)

![N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B3009527.png)

![2-(4,5-dimethoxy-2-((4-phenylpiperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3009528.png)